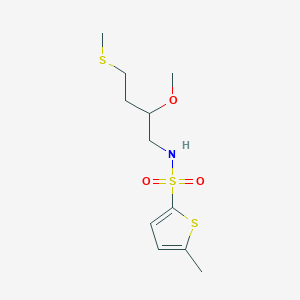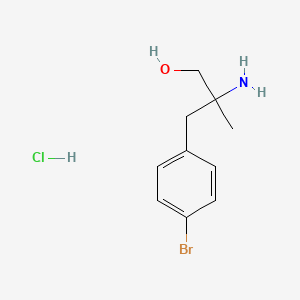
2-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride” is an organic compound containing an amino group (-NH2), a bromophenyl group (a benzene ring with a bromine atom), a methyl group (-CH3), and a hydroxyl group (-OH). The “hydrochloride” part suggests that this compound is a hydrochloride salt, which means it likely forms a crystalline solid and is soluble in water .
Molecular Structure Analysis
The molecular structure of this compound would consist of a bromophenyl group attached to the 3rd carbon of a 2-methylpropan-1-ol backbone, with an amino group attached to the 2nd carbon. The exact 3D conformation would depend on the specific stereochemistry of the compound .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amino group might participate in acid-base reactions, the bromine atom could be involved in substitution or elimination reactions, and the hydroxyl group could undergo reactions typical of alcohols .Physical And Chemical Properties Analysis
As a hydrochloride salt, this compound is likely to be a crystalline solid at room temperature. It’s probably soluble in water and polar organic solvents. The presence of the bromine atom might make the compound relatively heavy and could affect its boiling and melting points .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of Tertiary Amino Alcohols
This compound is used in the synthesis of a broad series of tertiary amino alcohols, particularly as analogs of Trihexyphenidyl (Isakhanyan, Gevorgyan, & Panosyan, 2008).
Antitumor Activity
Research has been conducted to test the antitumor activity of derivatives of this compound, indicating its potential in the development of biologically active compounds (Isakhanyan et al., 2016).
Uterine Relaxant Activity
Novel racemic derivatives of this compound have been synthesized and evaluated for uterine relaxant activity, suggesting potential applications in obstetrics (Viswanathan & Chaudhari, 2006).
Viscosity Studies in Aqueous Solutions
The compound has been studied for its role in determining the viscosities of aqueous solutions, which is crucial for understanding its behavior in various solvents (Chenlo, Moreira, Pereira, & Vázquez, 2002).
Antibacterial and Antioxidant Properties
The compound has been used to synthesize aminopropanols that show moderate antibacterial activity and high antioxidant activity, indicating its utility in the development of new pharmaceuticals (Gasparyan et al., 2011).
Biochemical Applications
Biofuel Production
The compound has been utilized in metabolic engineering studies for biofuel production, specifically in the anaerobic production of 2-methylpropan-1-ol in Escherichia coli, which is significant in the development of renewable energy sources (Bastian et al., 2011).
Immunosuppressive Activity
Derivatives of this compound have been synthesized and evaluated for their potential immunosuppressive activity, which is relevant in the context of organ transplantation and autoimmune diseases (Kiuchi et al., 2000).
Antimicrobial Agents
Studies have been conducted on substituted phenyl azetidines derived from this compound to evaluate their potential as antimicrobial agents, an area of significant interest in combating antibiotic-resistant bacteria (Doraswamy & Ramana, 2013).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been shown to interact with their targets resulting in a variety of biological activities .
Biochemical Pathways
Related compounds have been involved in a variety of biological activities, indicating that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Propiedades
IUPAC Name |
2-amino-3-(4-bromophenyl)-2-methylpropan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-10(12,7-13)6-8-2-4-9(11)5-3-8;/h2-5,13H,6-7,12H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJVCZUJRBQISA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)Br)(CO)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-(4-bromophenyl)-2-methylpropan-1-ol hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(4-Ethoxyphenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2396430.png)

![Ethyl 2-[3-[(1-prop-2-enoylpiperidine-4-carbonyl)amino]phenyl]acetate](/img/structure/B2396432.png)
![N-(2-fluorophenyl)-2-[(6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2396433.png)
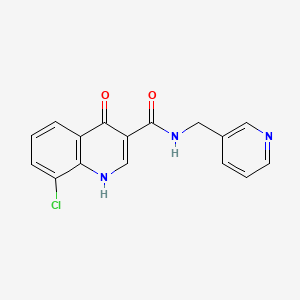
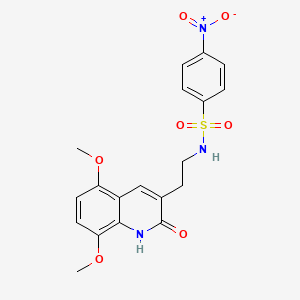
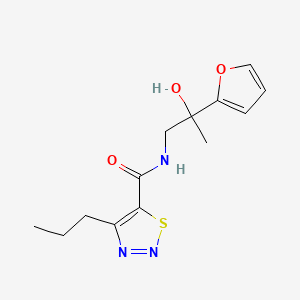

![4,6-Dihydrofuro[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2396445.png)
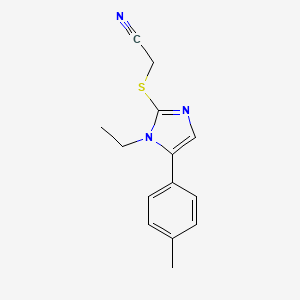

![4-Bromo-2-[(4-isopropylanilino)methyl]-6-methoxybenzenol](/img/structure/B2396451.png)

